molecular formula C17H23NO4 B554351 (S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate CAS No. 16881-39-3

(S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate

Cat. No. B554351
CAS RN: 16881-39-3
M. Wt: 305,37 g/mole
InChI Key: OULMZZGGALAOLR-AWEZNQCLSA-N
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Description

“(S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 16881-39-3 . It has a molecular weight of 305.37 and its linear formula is C17H23NO4 .


Physical And Chemical Properties Analysis

“(S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” is a solid at room temperature . It has a boiling point of 51°C at 1 mmHg and a melting point of 45°C . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Crystallography and Molecular Structure

  • The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} carbamate, which is structurally related to (S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate, has been studied for its crystal structure. This study provides insights into the absolute configurations of the C atoms in the lactam ring and intramolecular hydrogen bonding, which is crucial for understanding the molecular geometry of such compounds (Weber, Ettmayer, Hübner, & Gstach, 1995).

Pharmacology and Drug Metabolism

  • The metabolism of a compound containing a similar tert-butyl moiety, (3-{[(4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, was investigated in the context of developing EP2 receptor-selective prostaglandin E2 agonists. This research is vital for understanding the metabolic pathways and potential pharmacological applications of similar tert-butyl-containing compounds (Prakash, Wang, O’Connell, & Johnson, 2008).

Catalysis in Organic Synthesis

  • A study on a palladium catalyst that includes a tert-butyl group, similar to (S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate, highlights the compound's potential in catalyzing alkoxycarbonylation of alkenes. This catalysis is crucial for industrial processes in homogeneous catalysis, suggesting applications of similar structures in synthetic chemistry (Dong et al., 2017).

Supramolecular Chemistry

  • Research on the supramolecular arrangement of 3-oxopyrrolidines, similar to (S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate, underscores their capacity to form diverse supramolecular assemblies. These findings are significant for the development of novel materials and molecular recognition processes (Samipillai et al., 2016).

Organic Synthesis and Medicinal Chemistry

  • Synthesis of compounds with structural similarities to (S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate has been explored, revealing potential applications in drug development and organic synthesis. These studies contribute to the understanding of the synthesis processes and possible therapeutic applications of such compounds (Nishio et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-O-benzyl 2-O-tert-butyl (2S)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-10-7-11-18(14)16(20)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULMZZGGALAOLR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate

CAS RN

16881-39-3
Record name 2-(1,1-Dimethylethyl) 1-(phenylmethyl) (2S)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16881-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl 2-(tert-butyl) (S)-pyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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